molecular formula C11H14O B13620917 1-(1-Phenylcyclopropyl)ethan-1-ol

1-(1-Phenylcyclopropyl)ethan-1-ol

Cat. No.: B13620917
M. Wt: 162.23 g/mol
InChI Key: SZAGNANIPCREKK-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopropyl)ethan-1-ol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.2 g/mol . This compound features a cyclopropyl group attached to a phenyl ring and an ethan-1-ol moiety. It is a chiral alcohol and is used primarily in research and development settings.

Preparation Methods

The synthesis of 1-(1-Phenylcyclopropyl)ethan-1-ol can be achieved through various methods. One common synthetic route involves the reaction of cyclopropylbenzene with ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . Another method includes the reduction of 1-phenylcyclopropyl ketone using sodium borohydride or lithium aluminum hydride as reducing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.

Chemical Reactions Analysis

1-(1-Phenylcyclopropyl)ethan-1-ol undergoes several types of chemical reactions:

Major products formed from these reactions include 1-phenylcyclopropyl ketone and various substituted derivatives of the original alcohol.

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(1-Phenylcyclopropyl)ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its chiral nature and the presence of both a cyclopropyl and phenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(1-phenylcyclopropyl)ethanol

InChI

InChI=1S/C11H14O/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

SZAGNANIPCREKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC=CC=C2)O

Origin of Product

United States

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